![molecular formula C22H19N3O5S2 B2836103 4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide CAS No. 893315-54-3](/img/structure/B2836103.png)

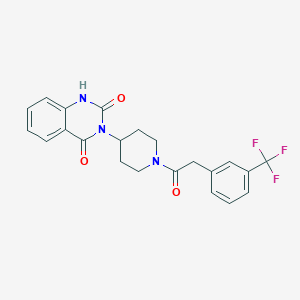

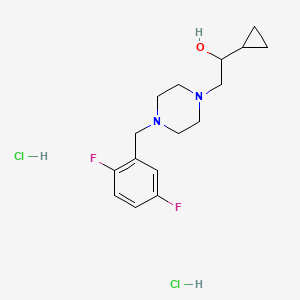

4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide” is a type of benzenesulfonamide . Benzenesulfonamides are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including the compound , involves intramolecular cyclization rearrangement reactions . For example, 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide was prepared via intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium .Chemical Reactions Analysis

The chemical reactions involving benzenesulfonamides are complex and can vary depending on the specific compound and conditions. In the case of the compound , it was prepared via an intramolecular cyclization rearrangement reaction .Physical And Chemical Properties Analysis

While specific physical and chemical properties for “4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide” were not found, benzenesulfonamides in general have a molar mass of 157.19 g/mol and a chemical formula of C₆H₅SO₂NH₂ .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

This compound has been studied for its potential as an anticancer agent . The derivatives of this compound have shown significant inhibitory effects against cancer cell lines like the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . Some of the derivatives have shown a high selectivity against these breast cancer cell lines .

Antimicrobial Agents

The compound has also been studied for its antimicrobial properties . The derivatives of this compound have been evaluated for their antimicrobial activity and have shown promising results .

Carbonic Anhydrase IX Inhibitors

The compound has been found to inhibit Carbonic Anhydrase IX (CA IX), which is overexpressed in many solid tumors . Therefore, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Apoptosis Inducers

One of the derivatives of this compound was able to induce apoptosis in MDA-MB-231, a type of breast cancer cell line . This shows the potential of this compound in inducing programmed cell death in cancer cells .

Antibacterial Activity

Metal-based sulfonamides, including this compound, have been screened for in-vitro antibacterial activity against several Gram-negative and Gram-positive bacterial strains . They have shown moderate to significant antibacterial activity .

Antifungal Activity

These compounds have also been screened for in-vitro antifungal activity against various fungal strains . Some of the compounds have shown significant antifungal activity .

Cytotoxic Properties

Some derivatives of this compound have displayed potent cytotoxic activity . This suggests that these compounds could be used in the development of new cytotoxic drugs .

Metal-based Drug Chemistry

Due to their significant pharmacological applications and widespread use in medicine, these compounds have gained attention in bio-inorganic and metal-based drug chemistry . The metal-based pharmacological properties of sulfonamides were surprisingly observed when they were administered as metal chelates .

Wirkmechanismus

Target of Action

The primary targets of this compound are Cyclin-A2 and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell proliferation

Biochemical Pathways

The compound affects the cell cycle regulation pathway . By inhibiting Cyclin-A2 and Cyclin-dependent kinase 2, it disrupts the normal progression of the cell cycle . This disruption can lead to cell cycle arrest, preventing the cells from dividing and proliferating .

Pharmacokinetics

It is known that the compound has a significant inhibitory effect against its targets at concentration ranges from1.52–6.31 μM

Result of Action

The inhibition of Cyclin-A2 and Cyclin-dependent kinase 2 by the compound leads to a disruption in the cell cycle . This disruption can result in cell cycle arrest, preventing the cells from dividing and proliferating . This can have significant effects at the molecular and cellular levels, potentially leading to the death of the affected cells .

Zukünftige Richtungen

The future directions for research into benzenesulfonamides, including “4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide”, could involve further exploration of their anticancer and antimicrobial properties . Specifically, their inhibitory effects on carbonic anhydrase IX present a promising avenue for the development of novel antiproliferative agents .

Eigenschaften

IUPAC Name |

4-[[(E)-(1-benzyl-2,2,4-trioxo-2λ6,1-benzothiazin-3-ylidene)methyl]amino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5S2/c23-31(27,28)18-12-10-17(11-13-18)24-14-21-22(26)19-8-4-5-9-20(19)25(32(21,29)30)15-16-6-2-1-3-7-16/h1-14,24H,15H2,(H2,23,27,28)/b21-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPFOGSACCGWHY-KGENOOAVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)S(=O)(=O)N)S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)S(=O)(=O)N)/S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Rel-(1S,3R,4R)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2836027.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2836028.png)

![N-(2-hydroxyethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2836031.png)

![[(2-Ethyl-6-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2836035.png)

![5-((2,4-Dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2836038.png)

![8-(3-((4-bromophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836039.png)

![2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2836042.png)